5-Azaspiro[3.4]octan-8-ol
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Overview
Description
5-Azaspiro[34]octan-8-ol is a chemical compound characterized by a spirocyclic structure, which includes a nitrogen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.4]octan-8-ol can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process typically employs conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often include the use of readily available starting materials and standard laboratory techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow chemistry and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.4]octan-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrogen-containing ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
5-Azaspiro[3.4]octan-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Similar spirocyclic structure but lacks the hydroxyl group.
6-Azaspiro[3.4]octan-1-ol: Similar structure with the hydroxyl group in a different position.
Uniqueness
5-Azaspiro[3.4]octan-8-ol is unique due to the specific positioning of the hydroxyl group and the nitrogen atom within the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-azaspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C7H13NO/c9-6-2-5-8-7(6)3-1-4-7/h6,8-9H,1-5H2 |
InChI Key |
VQRCCWDLYYQEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CCN2)O |
Origin of Product |
United States |
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